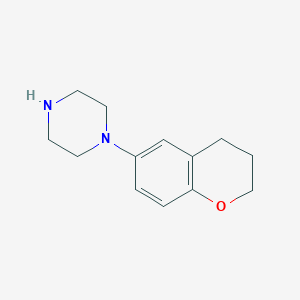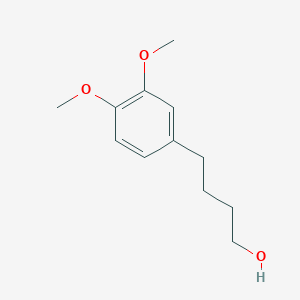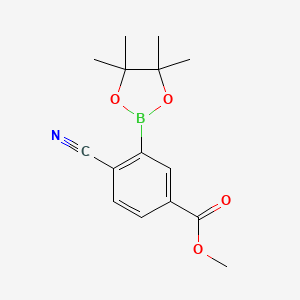
3-(2,5-dichlorophenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dichlorophenyl)propan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorophenyl)propan-1-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,5-dichlorobenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of 2,5-dichlorobenzaldehyde using a palladium or platinum catalyst under high pressure and temperature is one such method. This approach ensures higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-(2,5-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-(2,5-Dichlorophenyl)-1-propanone.
Reduction: The compound can be further reduced to form 3-(2,5-Dichlorophenyl)-1-propanamine.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2,5-Dichlorophenyl)-1-propanone
Reduction: 3-(2,5-Dichlorophenyl)-1-propanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2,5-dichlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-(2,5-dichlorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 3-(2,5-Dichlorophenyl)-1-propanone
- 3-(2,5-Dichlorophenyl)-1-propanamine
- 3-(2,5-Dichlorophenyl)propanoic acid
Uniqueness
3-(2,5-dichlorophenyl)propan-1-ol is unique due to the presence of both hydroxyl and dichlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and research.
属性
分子式 |
C9H10Cl2O |
|---|---|
分子量 |
205.08 g/mol |
IUPAC 名称 |
3-(2,5-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,1-2,5H2 |
InChI 键 |
VBYOQVCWSDSILF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)CCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7,7A-dihydro-1H-cyclobuta[a]inden-2(2aH)-one](/img/structure/B8778299.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-(2-furanyl)-5-(methylthio)-1-(phenylsulfonyl)-](/img/structure/B8778301.png)


![{1-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl}methanol](/img/structure/B8778329.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-5-nitro-](/img/structure/B8778351.png)





